Radafaxine - 233600-52-7

Radafaxine

Catalog Number: EVT-3558464
CAS Number: 233600-52-7
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Radafaxine has been used in trials studying the treatment of Depressive Disorder, Major.
Overview

Radafaxine is a novel compound that has garnered attention for its potential applications in treating various conditions, particularly those related to cognitive enhancement and obesity management. It is classified as a stimulant and is structurally related to other compounds like modafinil, which are known for their wakefulness-promoting properties. Radafaxine's unique mechanism of action and its effects on neurotransmitter systems make it a subject of ongoing research.

Source

Radafaxine was developed as part of efforts to create effective treatments for disorders such as attention deficit hyperactivity disorder and obesity. It has been explored in various studies and patents, indicating its therapeutic potential and the interest of pharmaceutical companies in its development .

Classification

Radafaxine falls under the category of central nervous system stimulants. Its classification is based on its pharmacological effects, which include enhancing alertness and potentially influencing metabolic processes related to weight management. The compound is often compared to other stimulants like bupropion and modafinil, both of which share similar pharmacodynamic properties .

Synthesis Analysis

Methods

The synthesis of Radafaxine involves several chemical reactions that create its unique molecular structure. Although detailed synthetic pathways are proprietary, general methods for synthesizing similar compounds typically include:

  • Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Reagents: Common reagents may include catalysts to facilitate reactions such as alkylation, acylation, or reduction.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products.

Technical Details

Specific synthetic routes may involve multi-step processes that require careful control of reaction conditions (temperature, pressure, pH) to ensure high yields and purity. For example, the use of high-performance liquid chromatography may be utilized to monitor the progress of the reaction and quantify intermediates .

Molecular Structure Analysis

Structure

Radafaxine's molecular structure can be described using standard chemical notation. It features a bicyclic framework similar to other stimulant compounds. The specific arrangement of atoms within the molecule is crucial for its biological activity.

Data

  • Molecular Formula: The exact molecular formula for Radafaxine has not been explicitly stated in the sources but can be inferred based on related compounds.
  • Molecular Weight: Typically ranges in accordance with its structural components; precise values would require empirical determination.
Chemical Reactions Analysis

Reactions

Radafaxine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Hydroxylation: This may occur as part of metabolic processes where hydroxyl groups are introduced into the compound.
  • Conjugation: Following hydroxylation, conjugative reactions can occur, leading to the formation of more polar metabolites that are easier to excrete.

Technical Details

The stability of Radafaxine under different pH conditions and temperatures is critical for both its synthesis and storage. Studies may involve assessing how these factors influence degradation pathways or reactivity with other substances .

Mechanism of Action

Process

Radafaxine's mechanism of action primarily involves modulation of neurotransmitter systems in the brain, particularly dopamine and norepinephrine pathways. It is believed to enhance dopaminergic signaling, which contributes to increased alertness and cognitive function.

Data

Research indicates that Radafaxine may inhibit the reuptake of dopamine, thereby increasing its availability in synaptic clefts. This action is similar to that observed with other stimulants but may have unique pharmacokinetic properties that differentiate it from existing drugs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water varies based on pH.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme temperatures.
  • Reactivity: Reacts with strong acids or bases; potential for hydrolysis under certain conditions.

Relevant data regarding these properties can be obtained from empirical studies or through analysis using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry .

Applications

Scientific Uses

Radafaxine shows promise in various scientific applications:

  • Cognitive Enhancement: Investigated for use in improving focus and attention in individuals with cognitive deficits.
  • Weight Management: Explored as a potential treatment for obesity by influencing metabolic rates and appetite regulation.
  • Neuropharmacology Research: Serves as a model compound for studying dopaminergic mechanisms and developing new therapeutic agents targeting similar pathways.

The ongoing research into Radafaxine highlights its potential across multiple domains within pharmacology and neuroscience, making it a significant subject for future studies .

Introduction to Radafaxine: Historical Context and Development

Radafaxine (developmental code GW-353,162), chemically designated as (2S,3S)-hydroxybupropion or (S,S)-hydroxybupropion, represents a significant pharmacological evolution from the widely used antidepressant bupropion. As a major active metabolite of bupropion, radafaxine emerged from efforts to refine the parent drug's neuropharmacological profile while mitigating undesirable effects. GlaxoSmithKline (GSK) spearheaded its development in the 2000s, positioning it as a next-generation norepinephrine-dopamine reuptake inhibitor (NDRI) with distinct receptor affinity ratios. Despite promising preclinical characteristics and extensive clinical investigation for multiple central nervous system disorders, radafaxine never reached commercialization due to complex efficacy challenges during advanced trials. Its development trajectory offers compelling insights into structure-activity optimization within the NDRI class and underscores the challenges of translating metabolite-based therapeutics to clinical practice [1] [3] [7].

Origins as a Bupropion Metabolite: Structural and Functional Evolution

Radafaxine originates from the hepatic metabolism of bupropion, primarily mediated by the cytochrome P450 enzyme CYP2B6. Bupropion undergoes stereoselective carbonyl reduction to form hydrobupropion isomers, followed by intramolecular cyclization yielding radafaxine as the predominant (2S,3S) stereoisomer. This metabolic transformation confers significant structural and functional changes [1] [8]:

Table 1: Structural Evolution from Bupropion to Radafaxine

CompoundChemical StructureKey Structural FeaturesPrimary Metabolic Route
BupropionChlorophenyl propanone with tertiary-butylamino groupLinear ketone structure; Asymmetric carbonHydroxylation via CYP2B6 → hydroxybupropion
Hydroxybupropionβ-Hydroxylated ketoneOpen-chain hydroxyl metabolite; Increased polarityReduction → erythro-/threo-hydrobupropion
Radafaxine(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-olCyclic morpholinol structure; Fixed stereochemistryDirect formation via cyclization; No major further phase I metabolism

The cyclization process transforms the open-chain aminoketone of bupropion into a rigid morpholinol ring system in radafaxine. This structural reorganization profoundly alters receptor interactions. Crucially, radafaxine exhibits significantly enhanced potency and selectivity for the norepinephrine transporter (NET) compared to its parent compound. Biochemical assays demonstrated that radafaxine possesses 392% of bupropion's efficacy in blocking norepinephrine reuptake, while maintaining only 70% of its dopamine transporter (DAT) inhibition potency. This shift toward NET selectivity fundamentally differentiated its pharmacological profile [1] [10].

Table 2: Receptor Affinity Profile Comparison

CompoundNET Inhibition (% Efficacy vs Bupropion)DAT Inhibition (% Efficacy vs Bupropion)NET/DAT Selectivity Ratio
Bupropion100% (Reference)100% (Reference)1:1
Hydroxybupropion~100%~50%2:1
Radafaxine [(2S,3S)-isomer]392%70%5.6:1
(2R,3R)-Hydroxybupropion<30%<50%<0.6:1

The stereochemical configuration proved critical to radafaxine's bioactivity. The (2R,3R) isomer of hydroxybupropion exhibits markedly reduced monoaminergic activity (<50% potency at NET and DAT) compared to the pharmacologically active (2S,3S) isomer (radafaxine). This stereoselectivity informed the specific development of radafaxine rather than a racemic mixture. GSK researchers theorized that radafaxine's NET-selective profile would translate to enhanced efficacy for pain/fatigue symptoms while potentially offering a lower seizure risk than bupropion—a hypothesis that drove its clinical development for conditions like neuropathic pain and fibromyalgia [1] [8].

Development Timeline: Key Milestones and Discontinuation Rationale

Radafaxine's development followed a trajectory marked by initial promise and subsequent clinical challenges across multiple therapeutic areas:

Table 3: Development Timeline and Clinical Milestones

YearDevelopment PhaseKey IndicationsOutcomes/Decisions
1989DiscoveryN/AIdentification as major active metabolite of bupropion
Early 2000sPreclinicalDepression, AddictionConfirmed NET selectivity; Low abuse potential in human PET studies
2004-2005Phase IIMajor Depressive DisorderInconsistent antidepressant efficacy vs placebo
2004-2005Phase IIRestless Legs SyndromePositive signals in symptom reduction
2005-2006Phase IIObesity, Neuropathic PainMechanistic plausibility but limited clinical advantage
2006Phase III (Planned)DepressionRegulatory filing canceled (originally planned for 2007)
Aug 2006DiscontinuationAll indicationsTerminated due to "poor test results" across multiple trials

Development accelerated in the early 2000s based on compelling preclinical neurochemical data and human positron emission tomography (PET) studies demonstrating prolonged dopamine transporter occupancy without associated euphoric effects, suggesting a low abuse potential comparable to bupropion. GSK positioned radafaxine as a potential successor to bupropion with broader therapeutic applications, initially focusing on major depressive disorder (MDD). However, Phase II trials for depression yielded inconsistent efficacy data, failing to demonstrate robust separation from placebo across key endpoints. This prompted strategic indication expansion to restless legs syndrome (RLS), neuropathic pain, fibromyalgia, and obesity—conditions where enhanced noradrenergic activity might offer theoretical benefits [1] [3] [5].

By 2005, development activities intensified with five simultaneous Phase II trials exploring these diverse indications. Despite isolated positive results in RLS and mechanistic plausibility for obesity (based on noradrenergic effects on energy expenditure), no indication demonstrated sufficiently compelling risk-benefit profiles to justify Phase III investment. Particularly disappointing were outcomes in neuropathic pain, where radafaxine failed to demonstrate significant advantages over existing therapies despite its noradrenergic potency. In August 2006, GSK formally discontinued all development, citing uniformly "poor test results" across the clinical portfolio. The planned 2007 regulatory filing was consequently abandoned, marking the end of radafaxine's development despite substantial investment [1] [3].

Classification Within the NDRI Pharmacological Framework

Radafaxine occupies a distinctive niche within the norepinephrine-dopamine reuptake inhibitor (NDRI) pharmacological class, characterized by its pronounced norepinephrine selectivity:

  • Mechanistic Definition: As an NDRI, radafaxine primarily exerts therapeutic effects by blocking the presynaptic reuptake of norepinephrine (NE) and dopamine (DA) through binding to the norepinephrine transporter (NET/SLC6A2) and dopamine transporter (DAT/SLC6A3). However, unlike "balanced" NDRIs like bupropion, radafaxine demonstrates a 5.6-fold higher potency for NET versus DAT, functionally approaching selective norepinephrine reuptake inhibition while retaining modest dopaminergic activity [1] [7].

  • Neurochemical Selectivity Significance: This NET selectivity was pharmacologically intentional. GSK research suggested that enhanced noradrenergic activity would better address fatigue components of depression and chronic pain pathways than dopaminergic mechanisms. The reduced DAT inhibition was theorized to lower risks of psychostimulant-like side effects (e.g., agitation, insomnia) and potentially reduce seizure propensity compared to bupropion, which exhibits more balanced transporter inhibition. This selectivity profile positioned radafaxine closer to selective norepinephrine reuptake inhibitors (NRIs) like atomoxetine than to classic NDRIs, while maintaining a differentiated mechanism [1] [10].

  • Therapeutic Differentiation: Within the NDRI class, radafaxine's structure-activity relationship provided important insights:

  • Cyclization Consequences: The morpholinol structure enhanced metabolic stability compared to bupropion and its linear metabolites, potentially permitting once-daily dosing.
  • Stereochemical Specificity: The exclusive development of the (2S,3S) isomer highlighted the importance of chiral pharmacology in monoaminergic drugs.
  • Abuse Liability Profile: Human studies confirmed radafaxine's low abuse potential, similar to bupropion, attributed to its slow brain penetration and preferential NET effects—features distinguishing it from cocaine or amphetamine-type NDRIs with high DAT affinity and rapid pharmacokinetics [1] [8].

Properties

CAS Number

233600-52-7

Product Name

Radafaxine

IUPAC Name

(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1

InChI Key

RCOBKSKAZMVBHT-TVQRCGJNSA-N

SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O

Isomeric SMILES

C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.